molecular formula C26H22FN3O3S B2506418 N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894552-79-5

N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2506418
CAS No.: 894552-79-5
M. Wt: 475.54
InChI Key: INULRQMBUUBOAQ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide ( 894552-79-5) is a synthetic spiro[indoline-3,2'-thiazolidine] derivative with a molecular formula of C26H22FN3O3S and a molecular weight of 475.5 g/mol . This complex heterocyclic compound is composed of an indoline ring system connected to a thiazolidine ring via a spiro carbon center, functionalized with a 4-ethylphenyl acetamide group and a 4-fluorophenyl substituent. Compounds featuring the spiro[indoline-3,2'-thiazolidine] scaffold have demonstrated significant potential in medicinal chemistry research, particularly as antibacterial agents against both Gram-positive and Gram-negative bacteria . The structural features of this compound, including the acetamide linker and fluorophenyl moiety, are recognized as critical pharmacophores in the development of novel antitumor agents, with similar structures showing the ability to induce apoptosis and cell cycle arrest in cancer cell lines . This product is intended for research and development purposes in chemical biology and drug discovery contexts, including use as a synthetic intermediate, building block for the preparation of more complex molecules, or as a reference standard in biological screening assays. Researchers can utilize this compound to explore structure-activity relationships, particularly in the development of multi-target therapeutic agents. The product is provided as a solid and should be stored in a cool, dry environment. Handle with appropriate personal protective equipment under controlled laboratory conditions. This chemical is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-2-17-7-11-19(12-8-17)28-23(31)15-29-22-6-4-3-5-21(22)26(25(29)33)30(24(32)16-34-26)20-13-9-18(27)10-14-20/h3-14H,2,15-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULRQMBUUBOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide, also known by its CAS number 904526-28-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, focusing on its effects in various biological assays and potential therapeutic applications.

Structure and Properties

The molecular formula of this compound is C20H18FN3O3, with a molecular weight of 367.4 g/mol. The compound features a complex spiro structure that may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18FN3O3
Molecular Weight367.4 g/mol
CAS Number904526-28-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. Specific methods may include the use of thiazolidine derivatives and fluorinated phenyl groups to optimize pharmacological properties.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and H460 (non-small cell lung cancer).
  • IC50 Values : The compound demonstrated IC50 values in the micromolar range, suggesting potent inhibitory effects on cell proliferation.

The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2, which are critical in regulating cell death pathways.

Case Studies

  • Study on Lung Cancer Cells : In vitro assays revealed that treatment with this compound led to a dose-dependent increase in apoptosis in A549 and H460 cells. Flow cytometry results indicated that apoptotic rates increased significantly with higher concentrations of the compound.
    • A549 Cells : Apoptosis rates were observed at 8.55% (5 μM), 12.47% (10 μM), and 26.76% (15 μM).
    • H460 Cells : Corresponding rates were 11.19%, 24.89%, and 40.09% for the same concentrations.
  • Antimicrobial Activity : Preliminary tests have shown that derivatives similar to this compound possess antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity beyond anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Spiro Core

The biological and physicochemical properties of spiro[indoline-3,2'-thiazolidin] derivatives are highly dependent on substituents. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of Spiro[indoline-3,2'-thiazolidin] Derivatives
Compound Name Spiro Ring Substituents Acetamide Substituent Notable Properties/Activities Reference
Target Compound 4-Fluorophenyl, 2,4-dioxo 4-Ethylphenyl Hypothesized enhanced bioavailability -
2-(3'-(4-FP)-5-Me-2,4'-dioxo[...]acetamide* 4-Fluorophenyl, 5-Me, 2,4-dioxo 4-Methylbenzyl Unreported bioactivity
N-(4-MeOPh)-2-(3'-(4-MeOPh)-2,4'-dioxo[...] 4-Methoxyphenyl, 2,4-dioxo 4-Methoxyphenyl Potential solubility enhancement
Benzothiazole-linked analogs (4a–4g) Benzo[d]thiazol-2-ylthio 2-Oxoindolin-3-ylidene Anti-inflammatory, analgesic, antibacterial (e.g., 5d, 5e)
Quinazolinone-thioacetamides (11–16) Sulfamoylphenyl Varied aryl groups Antimicrobial activity

*FP: Fluorophenyl; Me: Methyl; MeOPh: Methoxyphenyl.

Key Observations:

Electron-Withdrawing Groups (e.g., Fluorine) : The 4-fluorophenyl group in the target compound may improve membrane permeability and metabolic stability compared to methoxy or methyl substituents .

Acetamide Tail : The 4-ethylphenyl group introduces moderate lipophilicity, balancing solubility and cell penetration. In contrast, the 4-methoxyphenyl analog () may offer higher solubility but reduced CNS penetration .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated at ~490–500 g/mol, comparable to analogs in (489.6 g/mol) and 15 (489.5 g/mol) .
  • Solubility and Lipophilicity : The 4-ethylphenyl group may confer moderate logP values (~3.5–4.0), aligning with drug-like properties. Methoxy-substituted analogs () likely have higher aqueous solubility .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeKey Reference
Spiro core formationHCl (cat.), ethanol, reflux60-75%
Acetamide couplingEDC, HOBt, DMF, 25°C70-85%

Basic: Which analytical methods are critical for confirming the structural integrity of this compound?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and spiro connectivity. For example, the fluorophenyl group shows distinct deshielding in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) .
  • X-ray Crystallography : Resolves spiro stereochemistry and confirms dihedral angles in the fused ring system .

Basic: What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases (e.g., CDK5, GSK-3β) due to structural similarity to thiazolidinone-based inhibitors. Use fluorometric assays with ATP analogs .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50 values .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., -NO2) to enhance enzyme binding affinity .
  • Stereochemical tuning : Modifying the spiro configuration to improve selectivity for target proteins .

Q. Table 2: SAR Comparison of Structural Analogs

CompoundSubstituentIC50 (CDK5)Selectivity Ratio (CDK5/GSK-3β)
Target compound4-Fluorophenyl0.8 µM12:1
Analog A3-Nitrophenyl0.5 µM18:1
Analog B4-Methoxyphenyl1.2 µM8:1

Advanced: What mechanistic pathways underlie its biological activity?

Proposed mechanisms include:

  • Kinase inhibition : Competitive binding to ATP pockets via hydrogen bonding with the thiazolidinone carbonyl and fluorophenyl group .
  • ROS modulation : The spiro indoline moiety may scavenge reactive oxygen species (ROS), validated via DCFH-DA assays in neuronal cells .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
  • Cellular context : Test across multiple cell lines (e.g., primary vs. immortalized) to identify tissue-specific effects .

Advanced: What computational approaches predict target interactions?

  • Molecular docking (AutoDock Vina) : Simulate binding poses with protein databases (PDB IDs: 1H1Q for CDK5) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Advanced: How does solvent polarity affect its stability during storage?

  • Degradation pathways : Hydrolysis of the acetamide bond occurs in polar protic solvents (e.g., water). Stability is improved in anhydrous DMSO or acetonitrile (t1/2 > 6 months at −20°C) .

Advanced: What strategies enhance selectivity for specific enzyme isoforms?

  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., thiazolidinone oxygen) using Schrödinger’s Phase .
  • Fragment-based design : Introduce bulky substituents to block off-target binding pockets .

Advanced: How to address discrepancies in NMR spectral assignments?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by spiro ring anisotropy .
  • Isotopic labeling : 19F NMR tracks fluorophenyl group orientation .

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